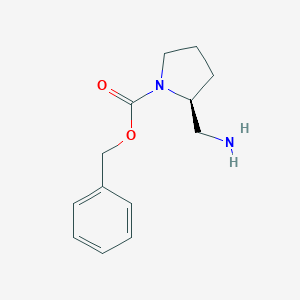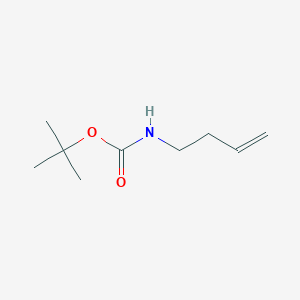
Tert-butyl but-3-EN-1-ylcarbamate
Übersicht
Beschreibung
“Tert-butyl but-3-EN-1-ylcarbamate” is a chemical compound with the molecular formula C13H23NO2 . It is also known by its IUPAC name as “tert-butyl di (3-butenyl)carbamate” and has a molecular weight of 225.33 .
Molecular Structure Analysis
The molecular structure of “Tert-butyl but-3-EN-1-ylcarbamate” can be represented by the InChI code: 1S/C13H23NO2/c1-6-8-10-14(11-9-7-2)12(15)16-13(3,4)5/h6-7H,1-2,8-11H2,3-5H3 . This indicates that the molecule consists of 13 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.
Physical And Chemical Properties Analysis
“Tert-butyl but-3-EN-1-ylcarbamate” is described as a pale-yellow to yellow-brown sticky oil to semi-solid substance . It is stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Tert-butyl but-3-EN-1-ylcarbamate serves as a versatile intermediate in organic synthesis, especially in the preparation of complex molecules. Its applications include the preparation of hexahydroindolinones through intramolecular Diels-Alder reactions, highlighting its utility in constructing cyclic structures with potential biological activity (Padwa, Brodney, & Lynch, 2003). Additionally, it is used in the synthesis of tertiary amines via aziridine opening and optical resolution, demonstrating its role in the synthesis of chiral ligands and modified backbone units for peptide nucleic acids (PNAs) (Qun Xu & D. Appella, 2006).
Structural Characterization
The compound has been the subject of structural characterization studies, such as through 2D heteronuclear NMR experiments, to elucidate its chemical structure and provide insights into its chemical behavior and reactivity (Aouine, Faraj, Alami, El-Hallaoui, & Akhazzane, 2016).
Catalysis and Reaction Mechanisms
Tert-butyl but-3-EN-1-ylcarbamate is also involved in catalytic processes and reaction mechanism studies. For instance, its use in process development and pilot-plant synthesis showcases its scalability and practicality in industrial applications, such as the synthesis of pharmaceutical intermediates (Wenjie Li et al., 2012).
Crystallography and Material Science
In material science, the compound's derivatives have been analyzed for their crystal structures and Hirshfeld surface analysis, providing valuable information on molecular interactions, hydrogen bonding patterns, and crystal packing, which are crucial for understanding material properties (Aly Dawa El Mestehdi et al., 2022).
Advanced Synthetic Applications
Further applications include its role in the stereoselective synthesis of complex organic molecules, demonstrating the compound's utility in accessing a wide range of stereoisomers for the development of biologically active compounds (Xin Wang et al., 2017).
Safety And Hazards
“Tert-butyl but-3-EN-1-ylcarbamate” is labeled with an exclamation mark pictogram, indicating that it may cause less serious health effects or damage to the environment . The hazard statement H302 suggests that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
tert-butyl N-but-3-enylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h5H,1,6-7H2,2-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSXTMBDIBZHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460443 | |
| Record name | TERT-BUTYL BUT-3-EN-1-YLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl but-3-EN-1-ylcarbamate | |
CAS RN |
156731-40-7 | |
| Record name | TERT-BUTYL BUT-3-EN-1-YLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | But-3-en-1-amine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

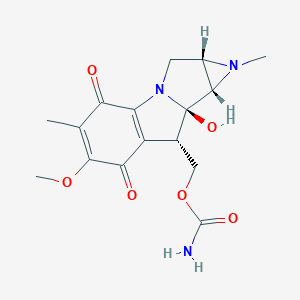
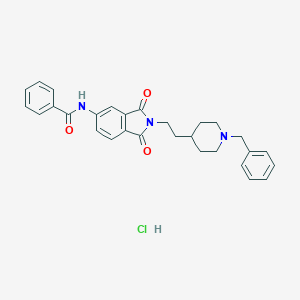
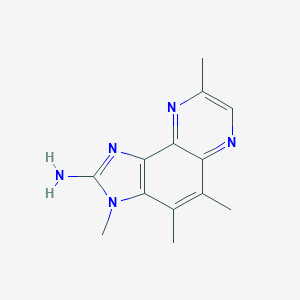
![2-Tributylstannylbenzo[b]thiophene](/img/structure/B120006.png)
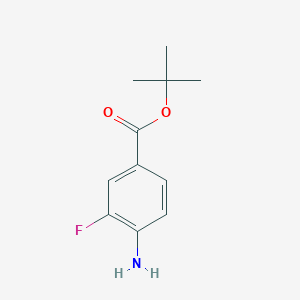
![(E)-But-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B120012.png)
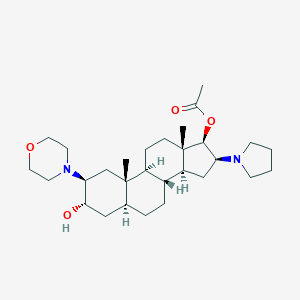
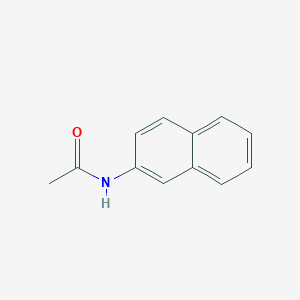
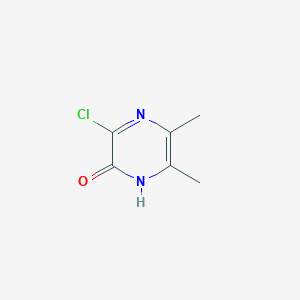
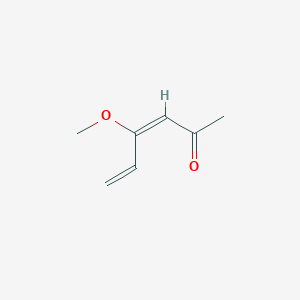
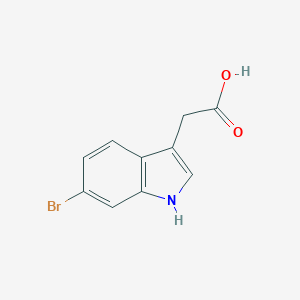
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone](/img/structure/B120043.png)

